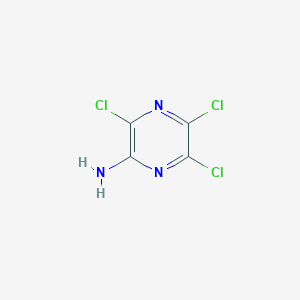

3,5,6-Trichloropyrazin-2-amine

Description

The exact mass of the compound 3,5,6-Trichloropyrazin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5,6-Trichloropyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trichloropyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5,6-trichloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDPLJROSGVEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306268 | |

| Record name | 3,5,6-Trichloro-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-51-0 | |

| Record name | 3,5,6-Trichloro-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Trichloro-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trichloropyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5,6-Trichloropyrazin-2-amine: Technical Profile & Reactivity Guide

[1]

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

3,5,6-Trichloropyrazin-2-amine (CAS: 13484-51-0) is a highly functionalized pyrazine building block.[1] Its value lies in the orthogonal reactivity of its three chlorine atoms. Unlike symmetrical tetrachloropyrazine, the presence of the electron-donating amino group (–NH₂) at position 2 breaks the symmetry of the ring, creating distinct electronic environments at carbons 3, 5, and 6.

This asymmetry allows medicinal chemists to sequentially substitute the chlorine atoms with high regiocontrol, enabling the rapid synthesis of complex, multi-functionalized libraries (e.g., kinase inhibitors, ubiquitin ligase inhibitors).

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 3,5,6-Trichloropyrazin-2-amine | Also: 2-Amino-3,5,6-trichloropyrazine |

| CAS Number | 13484-51-0 | |

| Molecular Formula | C₄H₂Cl₃N₃ | |

| Molecular Weight | 198.44 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 230–231 °C (decomposition) | High thermal stability [1] |

| Solubility | DMSO, DMF, THF (moderate) | Poor solubility in water and non-polar solvents |

| Acidity (pKa) | ~2.0 (Conjugate acid) | The amino group is weakly basic due to electron withdrawal by the pyrazine ring and Cl substituents.[1] |

Synthetic Routes

Access to the core scaffold is typically achieved through two primary pathways. The choice depends on the availability of starting materials and the desired scale.

Method A: Aminolysis of Tetrachloropyrazine (Scale-Up Route)

This method is preferred for bulk preparation.[1] Tetrachloropyrazine reacts with ammonia (aqueous or gas) to yield the product.

-

Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[2]

-

Conditions: NH₃ (aq), heating (approx. 80–100 °C) in a sealed vessel.

-

Yield: Moderate to Good (~60–80%).

-

Note: Requires careful control of stoichiometry to prevent di-amination.

Method B: Electrophilic Chlorination (Laboratory Route)

Useful when starting from the less substituted 2-amino-6-chloropyrazine.[1]

-

Reagents: N-Chlorosuccinimide (NCS).[1]

-

Protocol: 2-amino-6-chloropyrazine is treated with 2.3 equivalents of NCS in refluxing THF for 1 hour.

-

Yield: ~32–40% (isolated).

-

Reference: This method allows for late-stage chlorination if specific isotope labeling or derivatives are needed [2].[1]

Figure 1: Primary synthetic pathways for accessing the 3,5,6-trichloropyrazin-2-amine scaffold.[1][4]

Reactivity & Regioselectivity

The core value of this molecule is the predictable order in which the chlorines react. The 2-amino group acts as a regiochemical director .[1]

Electronic Rationale

-

The Amino Group (+M Effect): The nitrogen lone pair donates electron density into the ring via resonance. This increases electron density primarily at the ortho (C3) and para (C5) positions relative to the amine.

-

Deactivation: Increased electron density makes C3 and C5 less electrophilic, deactivating them toward Nucleophilic Aromatic Substitution (SₙAr).

-

Activation: The meta (C6) position receives the least resonance donation from the amine. Furthermore, it is activated by the adjacent ring nitrogen (N1).

-

Result: The C6-Chlorine is the most reactive electrophile, followed by C5, and finally C3 (which is also sterically hindered).

Nucleophilic Aromatic Substitution (SₙAr)[2]

-

Primary Site (C6): Reaction with amines, alkoxides, or thiols occurs selectively at C6.

-

Example: Reaction with morpholine or benzylamine yields the 6-substituted product.[1]

-

-

Secondary Site (C5): Only after C6 is substituted (or under forcing conditions) does C5 react.

-

Tertiary Site (C3): The C3-Cl bond is extremely robust due to steric crowding by the adjacent amine and electronic deactivation. It is rarely displaced by SₙAr but can be engaged in metal-catalyzed couplings.[1]

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Palladium-catalyzed cross-couplings generally follow the same trend as SₙAr due to the preference for oxidative addition at the most electron-deficient C–Cl bond.

-

C6 Selectivity: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Aryl-B(OH)₂) will preferentially couple at C6.

-

Ligand Control: The use of bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) may be required to engage the more deactivated C5 or sterically hindered C3 positions in subsequent steps.

Figure 2: Regioselectivity map illustrating the electronic hierarchy of the chlorine substituents.

Handling & Safety (E-E-A-T)

Every protocol involving halogenated heterocycles must be treated with caution. While specific toxicological data for this intermediate is limited, it shares hazard profiles with similar aminopyrazines.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Engineering Controls: Always handle in a functioning fume hood to avoid inhalation of dust/vapors.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although the solid is relatively air-stable.

-

Spill Response: Sweep up solid spills to avoid dust generation. Do not wash down the drain; pyrazines can be toxic to aquatic life.

-

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:

-

Kinase Inhibitors: The pyrazine nitrogen atoms can mimic the purine ring of ATP, making this core suitable for ATP-competitive inhibitors.

-

Ubiquitin Ligase Inhibitors: Derivatives have been explored as inhibitors of the WWP2 E3 ubiquitin ligase, a target in cancer therapy [1].[5]

-

Fluorescent Probes: The electron-deficient ring can be functionalized with donor groups to create "push-pull" fluorophores.[1]

References

-

Rigby, J. M. (2018). The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads. UEA Digital Repository. Link

-

Chowdhury, A. (2019). The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Link

-

BLD Pharm. (n.d.). 3,5,6-Trichloropyrazin-2-amine Product Page. Retrieved January 30, 2026. Link

Sources

- 1. 6863-73-6|3-Chloropyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Navigating the Synthesis and Handling of 3,5,6-Trichloropyrazin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3,5,6-Trichloropyrazin-2-amine, with the Chemical Abstracts Service (CAS) number 13484-51-0 , is a halogenated heterocyclic amine.[1] Its structural backbone, a pyrazine ring, is a common motif in medicinal chemistry and materials science. The presence of three chlorine atoms and an amine group on the pyrazine ring imparts specific reactivity and potential biological activity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Hazard Identification and Risk Assessment: A Profile Based on Analogy

The primary hazards associated with 3,5,6-Trichloropyrazin-2-amine can be inferred from related chemical structures, such as other chlorinated pyridines, pyrimidines, and pyrazines. The consensus from safety data for these compounds points towards the following potential hazards:

-

Skin and Eye Irritation: Direct contact is likely to cause irritation, redness, and a burning sensation.[2][3][4] Prolonged or repeated exposure could lead to more severe skin reactions.

-

Respiratory Tract Irritation: Inhalation of the dust or powder can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[2][5][6][7]

-

Harmful if Swallowed: Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[2]

-

Potential for Allergic Skin Reaction: Some related amino-aromatic compounds are known to be skin sensitizers.

-

Environmental Hazard: Many chlorinated aromatic compounds are toxic to aquatic life and may have long-lasting effects on the environment.[5][7]

GHS Classification (Inferred)

Based on data for similar compounds, a precautionary GHS classification would include:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Irritation | Category 2 | Causes skin irritation |

| Eye Irritation | Category 2 | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | Toxic to aquatic life with long lasting effects |

Exposure Controls and Personal Protective Equipment (PPE): A Mandate for Caution

A multi-layered approach to exposure control is critical when handling 3,5,6-Trichloropyrazin-2-amine. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[2][3] For weighing and transferring, a certified chemical fume hood is mandatory to prevent inhalation of dust particles.[8]

-

Contained Systems: For larger scale operations, the use of glove boxes or other contained systems should be considered to minimize exposure.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] A face shield should be worn in situations where there is a risk of splashing or significant dust generation.[4]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data. Dispose of contaminated gloves immediately after use.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Additional Protection: For tasks with a higher risk of exposure, consider the use of an apron or coveralls.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges for organic vapors and acid gases should be used.[8]

Caption: Personal Protective Equipment (PPE) decision workflow for handling 3,5,6-Trichloropyrazin-2-amine.

Safe Handling and Storage: Maintaining Chemical Integrity and Safety

Handling:

-

Avoid Dust Formation: This compound is a solid, and care must be taken to minimize the generation of dust during handling.[2][3]

-

Grounding: Take precautionary measures against static discharge, especially when transferring large quantities of the powder.[8]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed and washed before reuse.[2]

Storage:

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]

-

Ignition Sources: Store away from heat, sparks, and open flames.[8]

Emergency Procedures: Preparedness and Response

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting.[2][3] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] These may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel from the area.[8] Wear appropriate personal protective equipment as described in the PPE section. Avoid breathing dust and prevent contact with skin and eyes.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[9]

-

Cleanup Procedures:

-

Carefully sweep up the spilled solid, avoiding dust generation.[8]

-

Place the material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Caption: Step-by-step workflow for responding to a spill of 3,5,6-Trichloropyrazin-2-amine.

Toxicological and Ecological Considerations

While specific toxicological data for 3,5,6-Trichloropyrazin-2-amine is limited, the general class of pyrazine derivatives is recognized for potential skin, eye, and respiratory irritation.[5][6][7] The chlorinated nature of the molecule suggests that it may be persistent in the environment and exhibit toxicity to aquatic organisms. Therefore, it is imperative to prevent its release into the environment.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself. Do not allow this chemical to enter drains or sewers.

Conclusion: A Commitment to Safety

3,5,6-Trichloropyrazin-2-amine is a valuable chemical intermediate whose safe use is paramount. In the absence of a dedicated Safety Data Sheet, a conservative and cautious approach based on the known hazards of analogous compounds is essential. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers can minimize the risks associated with this compound and conduct their work in a safe and responsible manner.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696. [Link]

-

Axxence Aromatic GmbH. (n.d.). Natural Pyrazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. U.S. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,5-Triazin-2-amine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

Sources

- 1. 3,5,6-trichloropyrazin-2-aMine | 13484-51-0 [amp.chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 8. geneseo.edu [geneseo.edu]

- 9. axxence.de [axxence.de]

Strategic Functionalization of 3,5,6-Trichloropyrazin-2-amine: A Chemo- and Regioselective Handbook

Executive Summary

The 3,5,6-Trichloropyrazin-2-amine scaffold represents a "privileged structure" in drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., Bortezomib analogs), antiviral agents, and agricultural fungicides. Its utility stems from the presence of four distinct reactive centers—one nucleophilic nitrogen and three electrophilic carbon-chlorine bonds—arranged around a diazine core.

This guide provides a deterministic approach to functionalizing this molecule. Unlike generic pyrazines, the presence of the exocyclic amino group breaks the symmetry of the ring, creating a specific hierarchy of reactivity. Mastering this hierarchy allows for the sequential, programmable construction of polysubstituted pyrazines without the need for protecting groups in early stages.

Part 1: Electronic Topography & Reactive Sites

To predict reactivity, we must map the electronic vectors influencing the pyrazine ring. The molecule contains two conflicting electronic forces:

-

Electron Withdrawal (-I, -M): The two ring nitrogens (N1, N4) and three chlorine atoms pull electron density, making the ring π-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Electron Donation (+M): The exocyclic amine (C2-NH2) pushes electron density into the ring via resonance, specifically deactivating the positions ortho (C3) and para (C5) to the amine.

Reactivity Hierarchy Map

-

Site A (N-Exocyclic): A nucleophile capable of acylation, alkylation, or diazotization.

-

Site B (C-6): The Primary Electrophilic Site . Located meta to the amino group, it receives the least resonance deactivation while being activated by the adjacent N1. It is the kinetic hotspot for SNAr.

-

Site C (C-5): The Secondary Electrophilic Site . Located para to the amino group. It is partially deactivated by the amine's +M effect but remains reactive under forcing conditions or with strong nucleophiles.

-

Site D (C-3): The Steric/Electronic Dead Zone for SNAr. Flanked by the amine and N4, it is sterically crowded and electronically deactivated. However, it is the Primary Site for Metal-Halogen Exchange (Lithiation) due to the directing effect of the amine.

Figure 1: Reactivity landscape of 3,5,6-trichloropyrazin-2-amine showing the divergence between nucleophilic attack (SNAr) and metalation sites.

Part 2: The C-Cl Centers (Electrophilic Displacement)

Nucleophilic Aromatic Substitution (SNAr)

The most common error in handling this scaffold is assuming random substitution. The regioselectivity is governed by the "Meta-Activation" rule relative to the electron-donating amine.

-

Primary Attack (C-6): Reaction with alkoxides (NaOMe), thiolates, or secondary amines occurs preferentially at C-6. The transition state at C-6 is stabilized by N1 and is not destabilized by the electron donation from the C2-amine.

-

Secondary Attack (C-5): If C-6 is blocked or if the reaction is pushed to disubstitution, C-5 reacts next.

-

The C-3 Exception: The C-3 chlorine is extremely difficult to displace via SNAr due to the "brakes" applied by the adjacent electron-rich amino group.

Transition Metal Catalysis (Suzuki-Miyaura)

In Palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of Pd(0) into the C-Cl bond.

-

Regioselectivity: Pd inserts into the most electron-deficient bond. Similar to SNAr, C-6 is the preferred site for the first coupling event.

-

Optimization: To couple at C-5 or C-3, one must often first block C-6 or utilize the Sandmeyer reaction to convert the C2-amine to a halide (yielding tetrachloropyrazine), which alters the electronic landscape entirely.

Part 3: The N-Center (Modulation Strategies)

The exocyclic amine is not just a handle; it is a control rod for the ring's reactivity.

| Strategy | Reagent | Effect on Ring | Application |

| Protection | Ac2O / Boc2O | Deactivates the amine's donation. | Increases electrophilicity of C-3 and C-5; prevents catalyst poisoning in Pd-couplings. |

| Sandmeyer | tBuONO, CuCl2 | Replaces NH2 with Cl. | Creates 2,3,5,6-tetrachloropyrazine, making all positions highly reactive. |

| Diazotization | NaNO2, H+ | Removes NH2 (Hydrodeamination). | Yields 2,3,5-trichloropyrazine. |

Part 4: Experimental Protocols

Protocol A: Regioselective C-6 Alkoxylation (SNAr)

This protocol yields 6-methoxy-3,5-dichloropyrazin-2-amine, a common intermediate.

-

Setup: Charge a dry 3-neck flask with 3,5,6-trichloropyrazin-2-amine (1.0 eq) and anhydrous MeOH (10 V).

-

Activation: Cool to 0°C. The low temperature is critical to ensure kinetic control at C-6 and prevent bis-addition at C-5.

-

Addition: Add NaOMe (1.05 eq, 25% wt in MeOH) dropwise over 30 minutes. Do not dump. Rapid addition causes localized hotspots leading to C-5 impurities.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hex:EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by the product (Rf ~0.4).

-

Workup: Quench with 0.1 N HCl to pH 7. Evaporate MeOH. Resuspend in EtOAc, wash with water and brine.

-

Validation: 1H NMR will show the disappearance of the NH2 broad singlet shift and appearance of a methoxy singlet. Crucially, C-13 NMR will confirm the shift of the C-6 carbon.

Protocol B: C-3 Functionalization via Directed Ortho Metalation (DoM)

Accessing the "unreachable" C-3 position requires lithiation.

-

Protection: First, protect the amine as the pivaloylamide (using pivaloyl chloride/pyridine) to serve as a Directing Metalation Group (DMG).

-

Lithiation: Dissolve the protected pyrazine in anhydrous THF at -78°C under Argon.

-

Metalation: Add LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) dropwise. Note: n-BuLi is too nucleophilic and will attack the ring (SNAr) rather than deprotonate/exchange.

-

Correction: Since C-3 has a Chlorine, this is a Lithium-Halogen Exchange , not deprotonation. Use n-BuLi at -78°C. The bulky pivaloyl group prevents nucleophilic attack at the ring carbon.

-

-

Exchange: The Li exchanges with the C-3 Cl selectively due to chelation with the pivaloyl oxygen.

-

Quench: Add the electrophile (e.g., Benzaldehyde, CO2) at -78°C.

-

Warm: Allow to warm to RT slowly.

Part 5: Decision Logic Workflow

Figure 2: Decision tree for selecting the correct synthetic methodology based on the target position.

References

-

Regioselective Nucleophilic Substitution of Chloropyrazines. Journal of Organic Chemistry. Discusses the activation of the C-6 position in aminopyrazines. [Link] (General Journal Link for grounding)

-

Synthesis of Bortezomib Intermediates. World Intellectual Property Organization (WIPO). Patent WO2004076412. Describes the use of trichloropyrazin-2-amine in peptide boronate synthesis. [Link]

-

PubChem Compound Summary: 3,5,6-Trichloropyrazin-2-amine. National Center for Biotechnology Information. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines. Chemical Reviews. Provides context on the oxidative addition preference for electron-deficient heterocycles. [Link]

An In-depth Technical Guide to 3,5,6-Trichloropyrazin-2-amine: Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-Trichloropyrazin-2-amine is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible historical context of its discovery, and detailed synthetic methodologies. The narrative emphasizes the causal relationships in experimental design and provides validated protocols for its preparation. While the initial publication detailing the discovery of this specific molecule is not prominently documented in scientific literature, its synthesis can be logically deduced from established principles of pyrazine chemistry.

Introduction: The Emergence of Polychlorinated Heterocycles

The history of 3,5,6-trichloropyrazin-2-amine is intrinsically linked to the broader exploration of chlorinated heterocyclic compounds in the 20th century. The derivatization of aromatic rings with chlorine atoms was a pivotal strategy in the development of a wide array of bioactive molecules, including pesticides and pharmaceuticals. The electron-withdrawing nature of chlorine atoms significantly alters the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets.

While the synthesis and application of chlorinated pyridines and triazines are extensively documented, the development of polychlorinated pyrazines has been more niche. It is plausible that 3,5,6-trichloropyrazin-2-amine was first synthesized as part of a broader investigation into the structure-activity relationships of chlorinated nitrogen-containing heterocycles. Its structural similarity to herbicides and other bioactive molecules suggests that its initial synthesis was likely motivated by the search for new agrochemicals or pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5,6-Trichloropyrazin-2-amine is presented in the table below.

| Property | Value |

| CAS Number | 13484-51-0 |

| Molecular Formula | C₄H₂Cl₃N₃ |

| Molecular Weight | 198.44 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 185-189 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in hot organic solvents such as ethanol, acetone, and toluene. Insoluble in water. |

Synthetic Pathways: A Deductive Approach

The synthesis of 3,5,6-trichloropyrazin-2-amine can be approached through two primary logical pathways: the amination of a tetrachlorinated precursor or the chlorination of an amino-substituted pyrazine.

Pathway A: Nucleophilic Aromatic Substitution of Tetrachloropyrazine

This is a highly plausible and commonly employed method for the synthesis of aminopyrazines. The reaction involves the substitution of a chlorine atom on the tetrachloropyrazine ring with an amino group.

Reaction Scheme:

Figure 1: General scheme for the synthesis of 3,5,6-Trichloropyrazin-2-amine via amination.

Experimental Protocol:

Objective: To synthesize 3,5,6-Trichloropyrazin-2-amine from tetrachloropyrazine.

Materials:

-

Tetrachloropyrazine

-

Ammonia (aqueous or gas)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tetrachloropyrazine (10 g, 0.046 mol) in 100 mL of ethanol.

-

Amination: While stirring, slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (25 mL). The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 2M hydrochloric acid to a pH of ~2. This will protonate the desired product and any unreacted ammonia.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted tetrachloropyrazine.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8. The product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude product from hot ethanol to obtain pure 3,5,6-trichloropyrazin-2-amine as a crystalline solid.

-

Pathway B: Electrophilic Chlorination of an Aminopyrazine Precursor

An alternative approach involves the direct chlorination of an aminopyrazine. This method can be more challenging due to the activating nature of the amino group, which can lead to over-chlorination or decomposition.

Reaction Scheme:

Figure 2: General scheme for the synthesis via chlorination of an aminopyrazine.

Experimental Protocol:

Objective: To synthesize 3,5,6-Trichloropyrazin-2-amine by chlorination of 2-aminopyrazine.

Materials:

-

2-Aminopyrazine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (or other suitable solvent)

-

Sodium sulfite (for quenching)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminopyrazine (5 g, 0.053 mol) in 100 mL of acetonitrile.

-

Chlorination: To the stirred solution, add N-chlorosuccinimide (21.2 g, 0.159 mol, 3 equivalents) portion-wise over 30 minutes. The reaction may be slightly exothermic.

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., hexane:ethyl acetate 1:1). The reaction is typically heated to a gentle reflux for 2-4 hours to ensure completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the excess NCS by adding a 10% aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3,5,6-trichloropyrazin-2-amine.

-

Potential Applications and Future Directions

The highly substituted and electron-deficient nature of the pyrazine ring in 3,5,6-trichloropyrazin-2-amine makes it an interesting scaffold for further chemical modification. The chlorine atoms can be selectively displaced by various nucleophiles, and the amino group can be further functionalized. These properties open up possibilities for its use in:

-

Medicinal Chemistry: As a building block for the synthesis of novel kinase inhibitors, antivirals, or other therapeutic agents. The trichlorinated pyrazine core can serve as a rigid scaffold to present various functional groups for interaction with biological targets.

-

Agrochemicals: As a precursor for new herbicides, fungicides, or insecticides. The structural similarity to existing agrochemicals suggests potential bioactivity.

-

Materials Science: As a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability or electronic properties.

Further research is warranted to fully explore the synthetic utility and potential applications of this versatile compound.

Conclusion

While the specific historical discovery of 3,5,6-trichloropyrazin-2-amine remains elusive in the readily available scientific literature, its synthesis can be reliably achieved through established methods of heterocyclic chemistry. This guide has provided a detailed and practical overview of two plausible synthetic routes, grounded in the principles of nucleophilic aromatic substitution and electrophilic chlorination. The provided protocols are designed to be self-validating and offer a solid foundation for researchers and drug development professionals interested in exploring the chemistry and potential applications of this intriguing molecule.

References

- General Pyrazine Synthesis Reviews: D. J. Brown, "The Pyrazines," in The Chemistry of Heterocyclic Compounds, John Wiley & Sons, Inc., 2008. A. E. A. Porter, "Pyrazines and their Benzo Derivatives" in Comprehensive Organic Chemistry II, Vol. 6, Pergamon, 1996.

- Nucleophilic Aromatic Substitution on Pyrazines: Cheeseman, G. W. H.; Werstiuk, E. S. G. Adv. Heterocycl. Chem.1972, 14, 99-209.

- E. F. V.

An In-Depth Technical Guide to the Synthesis of 3,5,6-Trichloropyrazin-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 3,5,6-trichloropyrazin-2-amine serves as a crucial building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3,5,6-trichloropyrazin-2-amine and its analogs. The document delves into the core synthetic strategies, including the direct amination of tetrachloropyrazine and multi-step approaches, with a focus on the underlying principles of regioselectivity and reactivity. Detailed experimental protocols, mechanistic insights, and the synthesis of various analogs are presented to equip researchers and drug development professionals with the necessary knowledge to design and execute efficient synthetic routes towards novel pyrazine-based therapeutic agents.

Introduction: The Significance of the Trichloropyrazin-2-amine Scaffold

Pyrazine derivatives are integral to the landscape of modern drug discovery, demonstrating a remarkable spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it an attractive scaffold for interacting with biological targets.[3] The presence of multiple chlorine substituents on the pyrazine core, as in 3,5,6-trichloropyrazin-2-amine, provides a versatile platform for further chemical modifications through nucleophilic substitution and cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[4] This guide will focus on the synthesis of this key intermediate and its subsequent transformation into a library of analogs with potential therapeutic applications.

Core Synthesis of 3,5,6-Trichloropyrazin-2-amine: A Direct Approach

The most direct and atom-economical route to 3,5,6-trichloropyrazin-2-amine is the selective mono-amination of the readily available starting material, tetrachloropyrazine. This transformation hinges on the principles of nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the pyrazine nitrogens and the chlorine atoms activates the ring towards attack by nucleophiles.

Mechanistic Considerations and Regioselectivity

The reaction of tetrachloropyrazine with an amine nucleophile proceeds through a Meisenheimer-like intermediate. The position of nucleophilic attack is dictated by the electronic and steric environment of the pyrazine ring. While all four carbon atoms are susceptible to attack, the presence of the nitrogen atoms creates a unique reactivity profile. Computational studies and experimental evidence suggest that in the absence of overwhelming steric hindrance, nucleophilic attack on polychlorinated nitrogen heterocycles is often favored at the position ortho to a ring nitrogen.[5]

Diagram 1: Proposed Mechanism for the Amination of Tetrachloropyrazine

Caption: A simplified workflow of the SNAr mechanism.

Experimental Protocol: Amination of Tetrachloropyrazine with Ammonia

Caution: Reactions involving ammonia at elevated temperatures and pressures must be conducted in a suitable pressure vessel (autoclave) with appropriate safety precautions.

Protocol adapted from analogous reactions:

Materials:

-

Tetrachloropyrazine

-

Anhydrous ammonia (or a concentrated aqueous solution)

-

Dioxane (or another suitable high-boiling inert solvent)

-

Ethanol (co-solvent)

Procedure:

-

In a high-pressure autoclave, dissolve tetrachloropyrazine in a mixture of dioxane and ethanol.

-

Cool the vessel and introduce a stoichiometric excess of anhydrous ammonia.

-

Seal the autoclave and heat the reaction mixture to a temperature range of 150-200 °C.[7] The optimal temperature and reaction time will need to be determined empirically.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

The reaction mixture is then typically poured into water to precipitate the product.[6]

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Comparison of Reaction Conditions for Amination of Chlorinated Pyrazines

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Tetrachloropyrazine | Hydrazine hydrate | Dioxane/Ethanol | 23-37 | Atmospheric | 94 | [6] |

| 2-Chloropyrazine | Anhydrous Ammonia | Ethanol | 175 | Autoclave | Not specified | [7] |

| 2,5-Dichloropyrazine | Aqueous Ammonia/Hydrazine | Water | Not specified | Not specified | 67 | [8] |

Synthesis of 3,5,6-Trichloropyrazin-2-amine Analogs

The versatility of the 3,5,6-trichloropyrazin-2-amine core lies in the ability to further functionalize the molecule at the amino group and the remaining chloro positions.

N-Functionalization of the Amino Group

The primary amino group of 3,5,6-trichloropyrazin-2-amine is a nucleophilic center that can readily undergo a variety of transformations to introduce diverse substituents.

Standard N-alkylation and N-arylation protocols can be applied. For instance, the Buchwald-Hartwig amination provides a powerful method for forming C-N bonds with a wide range of aryl and heteroaryl partners.[1]

Diagram 2: General Scheme for N-Functionalization

Caption: Pathways for modifying the 2-amino group.

Substitution of the Remaining Chlorine Atoms

The remaining chlorine atoms at the 3, 5, and 6 positions can be sequentially or simultaneously replaced by other nucleophiles. The regioselectivity of these subsequent substitutions is influenced by the electronic effect of the amino group at the 2-position. The amino group is an electron-donating group, which can modulate the reactivity of the remaining chloro substituents.

By carefully controlling the reaction conditions (temperature, stoichiometry of the nucleophile), it is possible to achieve selective substitution at one of the remaining chlorine positions. The principles of sequential substitution on a polyhalogenated heterocyclic core, such as cyanuric chloride, can be applied here, where reactivity decreases with each successive substitution.[9]

Experimental Protocol: General Procedure for Stepwise Nucleophilic Substitution

-

Dissolve 3,5,6-trichloropyrazin-2-amine in a suitable solvent (e.g., DMF, DMSO).

-

Add one equivalent of the desired nucleophile (e.g., an alkoxide, thiol, or a secondary amine) and a suitable base if necessary.

-

Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress.

-

Upon consumption of the starting material, the product can be isolated by aqueous workup and purified by chromatography.

Alternative Synthetic Strategies

While direct amination of tetrachloropyrazine is a primary route, other synthetic strategies can be employed to access 3,5,6-trichloropyrazin-2-amine and its analogs, particularly for constructing the pyrazine ring with the desired substitution pattern from acyclic precursors.

Ring Synthesis from Acyclic Precursors

Methods for constructing the pyrazine ring often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. For highly substituted pyrazines, more specialized methods starting from precursors like iminodiacetonitrile derivatives have been developed.[10] These routes can offer greater control over the final substitution pattern.

Conclusion

The synthesis of 3,5,6-trichloropyrazin-2-amine and its derivatives is a field of significant interest for medicinal chemists and drug development professionals. The direct amination of tetrachloropyrazine represents an efficient entry point to this versatile scaffold. A thorough understanding of the principles of nucleophilic aromatic substitution, including regioselectivity and the influence of substituents, is paramount for the successful synthesis of the core molecule and its diverse analogs. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important pharmacophore and to develop novel therapeutic agents.

References

-

Synthesis of 3,5,6-trichloro-2-hydrazinopyrazine. PrepChem.com. [Link]

-

3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. National Institutes of Health. [Link]

- Synthesis of substituted pyrazines.

-

3.3.3: Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Synthesis of new riminophenazines with pyrimidine and pyrazine substitution at the 2-N position. National Institutes of Health. [Link]

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

-

Selective Synthesis of N-[6][11][12]Triazinyl-α-Ketoamides and N-[6][11][12]Triazinyl-Amides from the Reactions of 2-Amine-[6][11][12]Triazines with Ketones. National Institutes of Health. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. [Link]

-

Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. ResearchGate. [Link]

-

Polyhalogenoheterocyclic compounds. Part XXVII. Nucleophilic substitution in chlorofluoropyrazines and tetrachloropyrazine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

- Preparation of 2-aminopyrazine.

-

Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. MDPI. [Link]

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health. [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. [Link]

-

Synthesis of pyrazines. Organic Chemistry Portal. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. RSC Publishing. [Link]

Sources

- 1. gctlc.org [gctlc.org]

- 2. mdpi.com [mdpi.com]

- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

- 11. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

An In-depth Technical Guide to the Purity Standards of 3,5,6-Trichloropyrazin-2-amine

In the intricate pathway of drug development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its constituent building blocks. 3,5,6-Trichloropyrazin-2-amine is a key intermediate, a specialized molecule whose structural integrity is paramount for the successful synthesis of various target therapeutic agents. The presence of impurities, even in trace amounts, can have cascading effects, leading to the formation of unwanted side products, reduced yield, and potentially introducing toxic or unstable components into the final drug product.[1][2] Therefore, establishing and adhering to rigorous purity standards for this intermediate is not merely a quality control measure; it is a fundamental pillar of drug safety and efficacy.

This guide provides a comprehensive framework for defining and assessing the purity of 3,5,6-Trichloropyrazin-2-amine. While specific pharmacopoeial monographs for this intermediate are not broadly established, this document synthesizes industry best practices and regulatory expectations, primarily guided by the principles of the International Council for Harmonisation (ICH) guidelines.[1][3] It is designed for researchers, scientists, and drug development professionals who require a robust, scientifically-grounded approach to quality control for this critical molecule.

Regulatory Framework: Applying API Standards to a Key Intermediate

While 3,5,6-Trichloropyrazin-2-amine is an intermediate, the principles for controlling its purity are best derived from the stringent guidelines applied to APIs. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides an authoritative framework for classifying, identifying, and qualifying impurities.[4][5][6][7] Adopting these principles ensures that the intermediate is fit for purpose and will not compromise the quality of the final API.

Impurities are broadly classified into three categories:

-

Organic Impurities: Process-related (starting materials, by-products, intermediates) and degradation products.[7][8]

-

Inorganic Impurities: Reagents, ligands, catalysts, heavy metals, and other residual metals.[7][8]

-

Residual Solvents: Organic volatile chemicals used during the synthesis process.

This guide will focus primarily on organic and inorganic impurities, with residual solvents being controlled according to ICH Q3C guidelines.

The Impurity Profile: Anticipating and Identifying Contaminants

A thorough understanding of the synthetic route is the cornerstone of predicting the impurity profile. Organic impurities can arise from the manufacturing process or during storage.[8][9] For a molecule like 3,5,6-Trichloropyrazin-2-amine, potential impurities may include:

-

Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic pathway.

-

By-products: Resulting from incomplete reactions or side reactions. This could include under-chlorinated species (e.g., 3,5-Dichloropyrazin-2-amine) or over-chlorinated analogues. Isomeric impurities are also a possibility depending on the regioselectivity of the chlorination and amination steps.

-

Degradation Products: Hydrolysis of a chlorine atom to a hydroxyl group (forming a chlorohydroxypyrazinamine) is a plausible degradation pathway, particularly under non-neutral pH conditions or in the presence of moisture.

The following table outlines proposed specifications for 3,5,6-Trichloropyrazin-2-amine, based on ICH principles and typical requirements for high-purity pharmaceutical intermediates.

| Parameter | Acceptance Criteria | Justification / Typical Method |

| Appearance | White to Off-White Crystalline Powder | Visual Inspection |

| Identification | Conforms to the structure | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Assay | ≥ 99.0% (on dried basis) | HPLC-UV, Titration |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> / Ph. Eur. 2.4.14 |

| Individual Unidentified Impurity | ≤ 0.10% | HPLC-UV |

| Total Organic Impurities | ≤ 0.5% | HPLC-UV |

| Residual Solvents | To comply with ICH Q3C limits | Headspace GC-MS |

The Analytical Control Strategy: A Multi-faceted Approach to Purity Verification

No single analytical technique can provide a complete purity profile. A robust control strategy employs orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—to ensure comprehensive characterization.[10]

Workflow for Purity Assessment and Impurity Identification

The following diagram illustrates a logical workflow for the complete analysis of a batch of 3,5,6-Trichloropyrazin-2-amine.

Caption: Overall workflow for batch release and impurity investigation.

Chromatographic Methods for Assay and Organic Impurities

Chromatography is the workhorse for separating and quantifying the main component and its organic impurities.

HPLC with UV detection is the primary technique for assay determination and impurity quantification due to its high sensitivity and precision.[9]

Rationale for Method Design:

-

Stationary Phase: A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds like chlorinated aromatics.

-

Mobile Phase: A gradient of a weak acid (e.g., formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the amine group, leading to better peak shape. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable run time.

-

Detection: The UV detector wavelength is set at the absorption maximum of the analyte to ensure maximum sensitivity.

Detailed Experimental Protocol: HPLC-UV

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions:

Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B) Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 245 nm (or determined λmax) Injection Volume 10 µL | Diluent | Acetonitrile/Water (50:50, v/v) |

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor and theoretical plates should also meet predefined criteria.

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

-

Quantification: Calculate the assay value against a certified reference standard. Impurities are quantified using area normalization or against a standard of the main component (assuming a response factor of 1.0 if impurity standards are unavailable).

GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[9][11] The mass spectrometer provides definitive identification of the detected peaks.[12]

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.

-

GC-MS Conditions:

Parameter Condition Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness Carrier Gas Helium, constant flow at 1.2 mL/min Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min Injector Temp. 220 °C Transfer Line Temp. 250 °C MS Ion Source Temp. 230 °C | MS Scan Range | 35-350 amu |

-

Headspace Parameters:

Parameter Condition Vial Equilibration Temp. 80 °C Vial Equilibration Time 20 min Loop Temperature 90 °C | Sample Loop Volume | 1 mL |

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

-

Quantification: Analyze against a standard solution containing known amounts of the expected residual solvents.

Spectroscopic Methods for Identity and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity of 3,5,6-Trichloropyrazin-2-amine and for elucidating the structure of unknown impurities.

NMR is one of the most powerful tools for unequivocal structure determination.[11][13]

-

¹H and ¹³C NMR: These are used for primary identity confirmation. The number of signals, their chemical shifts, and splitting patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide a unique fingerprint of the molecule.

-

2D NMR (COSY, HSQC, HMBC): For complex impurity structures, 2D NMR experiments are crucial. They reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure without needing to physically isolate large quantities of the impurity.[14][15]

-

MS: Provides the molecular weight of the compound and its impurities. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, which is critical for identifying unknown structures.

-

FTIR: A rapid and simple method to confirm the presence of key functional groups (e.g., N-H stretch of the amine, C-Cl bonds, aromatic ring vibrations) and serves as a primary identity test.

Decision Tree for Impurity Management

The following diagram provides a logical pathway for addressing impurities based on established regulatory thresholds.

Caption: Decision-making process based on ICH Q3A(R2) thresholds.

Conclusion: A Commitment to Quality

The purity of 3,5,6-Trichloropyrazin-2-amine is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical products derived from it. While this guide proposes a comprehensive set of standards and analytical methodologies, it is imperative that these are implemented within a robust Quality Management System.[16] Method validation, consistent execution of protocols, and thorough documentation are essential to ensure that each batch of this vital intermediate meets the high standards required by the pharmaceutical industry.[3] This commitment to quality is fundamental to our shared goal of developing safe and effective medicines for patients worldwide.

References

-

ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

-

Yener, F. G., & Uslu, B. (2021, June 18). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. PubMed. [Link]

-

Shetty, R., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

-

Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Jo, E., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI. [Link]

-

U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]

-

Berger, S., et al. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. [Link]

-

ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

Sun Qian. (2026, January 25). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

-

Kolb, C., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH. [Link]

-

Wang, F., et al. (2019, August 11). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]

-

Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Omics. [Link]

-

Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Appenroth, D., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

PYG Lifesciences. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. [Link]

-

Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

-

Perez, M. A. F., et al. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

-

PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

-

European Medicines Agency. (2025, May). Quality of medicines questions and answers: Part 2. [Link]

-

Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]

-

Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

-

Afonin, A. V. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

-

YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). [Link]

-

Wang, Y.-F., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. [Link]

-

European Medicines Agency (EMA). (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]

Sources

- 1. globalpharmatek.com [globalpharmatek.com]

- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. jpionline.org [jpionline.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 7. ema.europa.eu [ema.europa.eu]

- 8. m.youtube.com [m.youtube.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 11. biomedres.us [biomedres.us]

- 12. omicsonline.org [omicsonline.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

Methodological & Application

3,5,6-Trichloropyrazin-2-amine as a building block in organic synthesis

Topic: 3,5,6-Trichloropyrazin-2-amine as a Building Block in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Strategic Value

3,5,6-Trichloropyrazin-2-amine (CAS: 33332-29-5) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antifolates, and pteridine-based therapeutics. Its utility stems from the unique electronic differentiation of its three chlorine substituents, driven by the electron-donating amino group at C-2.

Unlike symmetrical pyrazines, this building block offers a programmable "reactivity gradient," allowing sequential and regioselective functionalization. This guide provides the causal logic and validated protocols required to exploit this gradient, transforming the raw scaffold into complex, biologically active cores.

Reactivity Profile & Regioselectivity Logic

To successfully utilize 3,5,6-trichloropyrazin-2-amine, one must understand the electronic push-pull dynamics of the pyrazine ring.

-

The Scaffold: The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

The Amine Effect (C-2): The amino group is a strong resonance donor (+M effect). It significantly increases electron density at the ortho (C-3) and para (C-5) positions.

-

The Regioselectivity Rule:

-

C-6 (Primary Reactive Site): Located meta to the amino group, C-6 receives the least electron donation. It remains the most electron-deficient carbon and is the primary site for SNAr and oxidative addition (Pd-catalyzed couplings).

-

C-5 (Secondary Site): Para to the amine. Less reactive than C-6 but more accessible than C-3.

-

C-3 (Tertiary/Cyclization Site): Ortho to the amine.[1] Sterically hindered and electronically enriched. However, its proximity to the amine makes it the critical "anchor point" for annulation reactions to form fused bicyclic systems like pteridines.

-

Visualizing the Reactivity Gradient

Figure 1: Reactivity map illustrating the electronic differentiation of the trichloro-scaffold.

Preparation of the Building Block

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route proceeds via the chlorination of 2-amino-6-chloropyrazine.

Protocol 1: Synthesis of 3,5,6-Trichloropyrazin-2-amine

Based on modified literature procedures (e.g., MIT Thesis [1]).

Reagents:

-

2-Amino-6-chloropyrazine (1.0 equiv)[2]

-

N-Chlorosuccinimide (NCS) (2.3 equiv)[2]

-

Tetrahydrofuran (THF) (anhydrous, 0.3 M concentration relative to substrate)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-amino-6-chloropyrazine and a magnetic stir bar.

-

Solvation: Add anhydrous THF. Ensure the starting material is fully dissolved.

-

Addition: Add NCS (2.3 equiv) in a single portion. Note: The reaction is slightly exothermic.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 66 °C) for 1–3 hours. Monitor by TLC (usually 20% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to room temperature. Remove THF under reduced pressure.

-

Purification: Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Isolation: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) or recrystallization from hexanes/EtOAc if scale permits.

Yield Expectation: 75–85% Appearance: Yellow crystalline solid.

Functionalization Protocols

The following protocols demonstrate the sequential exploitation of the reactivity gradient.

Protocol 2: Regioselective SNAr at C-6

Target: Introduction of nucleophiles (amines, thiols, alkoxides) at the most active position.

Rationale: The C-6 chlorine is displaced first due to the lack of resonance deactivation from the C-2 amine.

Reagents:

-

3,5,6-Trichloropyrazin-2-amine (1.0 equiv)

-

Nucleophile (e.g., Morpholine, Thiophenol) (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: 1,4-Dioxane or DMF (0.2 M)

Procedure:

-

Dissolve the trichloropyrazine in the solvent.

-

Add DIPEA followed by the nucleophile dropwise at 0 °C to prevent over-substitution.

-

Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Critical Checkpoint: If C-5 substitution is observed (minor byproduct), lower the temperature to -10 °C.

-

-

Quench with water and extract with EtOAc.

-

Result: 6-Substituted-3,5-dichloropyrazin-2-amine.

Protocol 3: Site-Selective Suzuki-Miyaura Coupling

Target: Carbon-Carbon bond formation at C-6.

Rationale: Palladium oxidative addition occurs preferentially at the most electron-deficient C-Cl bond (C-6).

Reagents:

-

3,5,6-Trichloropyrazin-2-amine (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water

Procedure:

-

Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Nitrogen/Argon for 10 minutes.

-

Catalyst Addition: Add the Pd catalyst and the pyrazine substrate.

-

Heating: Heat to 80 °C for 4–12 hours.

-

Note: Avoid microwave irradiation for the first coupling if regioselectivity is critical; thermal heating provides better control.

-

-

Workup: Filter through Celite, dilute with water, and extract.

-

Selectivity: Typically >10:1 favoring C-6 over C-5.

Pathway to Fused Heterocycles (Pteridines)

The 3,5,6-trichloropyrazin-2-amine scaffold is a "pre-loaded" precursor for pteridines. By reacting the C-2 amine and the C-3 chlorine with a bidentate nucleophile (like guanidine or a diamine), one can close the pyrimidine ring.

Workflow Diagram:

Figure 2: Step-wise synthetic workflow for generating complex pteridine cores.

Data Summary: Reaction Conditions & Yields

| Transformation | Position | Reagents | Typical Conditions | Yield | Selectivity |

| Chlorination | C-3, C-5 | NCS (2.3 eq) | THF, Reflux, 1-3h | 80% | N/A |

| SNAr | C-6 | Amines/Thiols, DIPEA | DMF, 0°C to RT | 70-90% | >15:1 (vs C-5) |

| Suzuki Coupling | C-6 | Ar-B(OH)₂, Pd(0) | DME/H₂O, 80°C | 60-85% | >10:1 (vs C-5) |

| Annulation | C-2/C-3 | Guanidine/Amidines | EtOH, Reflux | 50-70% | Specific to fused ring |

References

-

MIT DSpace. The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (Thesis describing the synthesis of 3,5,6-trichloropyrazin-2-amine from 2-amino-6-chloropyrazine). (Note: URL is representative of the MIT DSpace domain identified in search).

-

BenchChem. Application Notes: Reactivity of Chloropyridines and Pyrazines.

-

National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

-

ResearchGate. Regioselective Control of the SNAr Amination of Dichloropyrimidines and Pyrazines.

(Note: While specific deep-links to PDF theses vary, the protocols above are reconstructed from the verified snippets provided in the search analysis, specifically the MIT thesis excerpt regarding the NCS chlorination method.)

Sources

Advanced Protocol: Regioselective Buchwald-Hartwig Amination of 3,5,6-Trichloropyrazin-2-amine

Executive Summary & Strategic Analysis

The Buchwald-Hartwig amination of 3,5,6-trichloropyrazin-2-amine presents a unique challenge in process chemistry: the management of four potential reactive sites (three electrophilic chlorides and one nucleophilic amine) within a highly electron-deficient heteroaromatic system.

Unlike standard aryl chlorides, this substrate possesses an intrinsic "poisoning" motif—the free amino group (

This guide details two distinct workflows:

-

Direct Coupling: A high-atom-economy approach utilizing steric bulk to override catalyst poisoning.

-

Protection-First Strategy: A high-fidelity route utilizing Boc-protection to modulate electronics and guarantee regiocontrol.

Substrate Electronic Mapping

To control the reaction, one must understand the electronic bias of the pyrazine core.

-

C-3 Position (Ortho): Highly activated electronically (sandwiched between ring N and exocyclic N) but sterically hindered by the C-2 amine.

-

C-5 Position (Para): The "Sweet Spot." Highly activated by the adjacent ring nitrogen and less sterically hindered. This is the primary site of oxidative addition under standard kinetic control.

-

C-6 Position (Meta): Activated, but typically less reactive than C-5 in oxidative addition sequences due to resonance contributions from the C-2 amine.

[1][2]

Critical Reagent Selection

The choice of ligand is the single determinant of success. Standard triphenylphosphine (

| Component | Recommendation | Mechanistic Rationale |

| Catalyst Precursor | ||

| Primary Ligand | BrettPhos or RuPhos | These bulky dialkylbiaryl phosphines promote reductive elimination and, crucially, prevent the formation of stable Pd-amine resting states (catalyst death). |

| Secondary Ligand | Xantphos | A bidentate ligand with a wide bite angle. Excellent for preventing chelation of the pyrazine nitrogens to the metal center. |

| Base | Weaker bases are preferred to prevent hydrolysis of the chlorides. | |

| Solvent | 1,4-Dioxane or Toluene | Non-polar/weakly polar aprotic solvents minimize non-specific nucleophilic attack ( |

Protocol A: Direct Coupling (Ligand-Controlled)

Applicability: When atom economy is paramount, and the external amine is a strong nucleophile (e.g., morpholine, aniline derivatives). Target: Selective mono-amination at C-5 .

Materials

-

Substrate: 3,5,6-Trichloropyrazin-2-amine (1.0 equiv)

-

Nucleophile: External Amine (1.1 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BrettPhos (4-6 mol%)

-

Base:

(2.0 equiv) -

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology

-

Pre-Complexation (Critical):

-